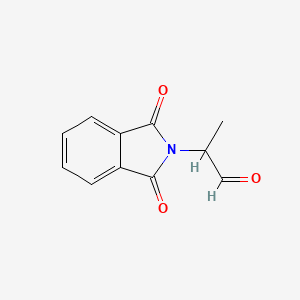

Phthalimide, N-(1-formylethyl)-

Description

Contextualization within the Phthalimide (B116566) Class of Compounds

Phthalimides are a well-established class of organic compounds characterized by the isoindole-1,3-dione core structure. rsc.org They are imide derivatives of phthalic anhydride (B1165640) and have been a cornerstone in organic synthesis for over a century. wikipedia.orgturito.com The nitrogen atom of the imide functionality is acidic, with a pKa of approximately 8.3, allowing for its ready deprotonation to form the phthalimide anion. vedantu.com This anion is an excellent nucleophile and is central to the Gabriel synthesis, a classic method for the preparation of primary amines. khanacademy.orgyoutube.comyoutube.com

The phthalimide group serves as an effective protecting group for primary amines, masking their reactivity while other chemical transformations are carried out on the molecule. organic-chemistry.org This protective nature is crucial in multi-step syntheses, preventing unwanted side reactions. organic-chemistry.org The phthalimide group can be subsequently removed under various conditions, most commonly by hydrazinolysis, to liberate the free primary amine. wikipedia.org

N-(1-formylethyl)phthalimide fits squarely within this class, with the 1-formylethyl group attached to the nitrogen atom of the phthalimide core. This structure implies that it can be synthesized from phthalimide and a suitable 1-formylethyl-containing electrophile, likely a derivative of the amino acid alanine.

Significance as a Versatile Synthetic Intermediate in Organic Chemistry

The true significance of N-(1-formylethyl)phthalimide lies in its potential as a bifunctional synthetic intermediate. The molecule offers two key reactive sites: the phthalimide-protected amino group and the formyl group.

The phthalimide moiety acts as a masked primary amino group. This allows for the introduction of a nitrogen atom into a molecule in a controlled manner. Following subsequent reactions involving the formyl group, the phthalimide can be deprotected to reveal the primary amine, a common functional group in pharmaceuticals and biologically active compounds. rsc.orgvedantu.com

The formyl group (aldehyde) is a highly versatile functional group in organic synthesis. It can undergo a wide range of transformations, including:

Oxidation to a carboxylic acid.

Reduction to a primary alcohol.

Nucleophilic addition reactions with organometallic reagents (e.g., Grignard reagents, organolithium reagents) to form secondary alcohols.

Wittig reaction to form alkenes.

Reductive amination to form new C-N bonds and generate more complex amines.

Aldol (B89426) and related condensation reactions to form new C-C bonds.

The presence of both the protected amine and the aldehyde in N-(1-formylethyl)phthalimide makes it a valuable building block for the synthesis of a variety of target molecules, particularly chiral amino alcohols, amino acids, and heterocyclic compounds. The stereocenter at the carbon bearing the formyl group also introduces the element of chirality, making it a potentially valuable precursor for asymmetric synthesis.

Evolution of Research Perspectives on N-(1-formylethyl)phthalimide

While specific research on N-(1-formylethyl)phthalimide is not prominent in the literature, the evolution of research on N-substituted phthalimides, in general, provides a clear context for its potential. Initially, the focus of phthalimide chemistry was heavily centered on the Gabriel synthesis for preparing simple primary amines. khanacademy.orgyoutube.com

Over time, the scope of phthalimide chemistry has expanded significantly. Researchers have explored the use of N-substituted phthalimides as precursors for a much wider range of functional groups and complex molecular architectures. The development of milder and more selective methods for the introduction and removal of the phthalimide group has enhanced its utility as a protecting group. organic-chemistry.org

Furthermore, the focus has shifted towards the synthesis of enantiomerically pure compounds. This has led to the development of methods for the asymmetric synthesis of N-substituted phthalimides, often starting from chiral precursors like amino acids. Given that the "1-formylethyl" substituent is structurally related to the amino acid alanine, modern research perspectives would view N-(1-formylethyl)phthalimide as a potential chiral building block. Research in this area would likely focus on stereoselective reactions of the formyl group and the development of methods to preserve the stereochemical integrity of the chiral center throughout a synthetic sequence. The broader trend in organic synthesis towards efficiency and atom economy also drives the interest in bifunctional intermediates like N-(1-formylethyl)phthalimide, which can introduce multiple points of functionality in a single step.

Data Tables

Table 1: Properties of Phthalimide and Related Compounds

| Compound | IUPAC Name | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Phthalimide | 1H-Isoindole-1,3(2H)-dione | 147.13 | 238 | 336 (sublimes) |

| N-Hydroxyphthalimide | 2-Hydroxy-1H-isoindole-1,3(2H)-dione | 163.13 | 233 | 370 |

| Alanine | 2-Aminopropanoic acid | 89.09 | 314-316 (decomposes) | - |

Data sourced from publicly available chemical databases. wikipedia.orgwikipedia.org

Table 2: Key Reactions of Functional Groups in N-(1-formylethyl)phthalimide

| Functional Group | Reaction Type | Reagents | Product Type |

| Phthalimide (N-substituted) | Deprotection (Hydrazinolysis) | Hydrazine (B178648) (N₂H₄) | Primary Amine |

| Formyl (Aldehyde) | Oxidation | KMnO₄, CrO₃ | Carboxylic Acid |

| Formyl (Aldehyde) | Reduction | NaBH₄, LiAlH₄ | Primary Alcohol |

| Formyl (Aldehyde) | Wittig Reaction | Phosphonium ylide | Alkene |

| Formyl (Aldehyde) | Reductive Amination | Amine, NaBH₃CN | Secondary/Tertiary Amine |

Structure

3D Structure

Properties

IUPAC Name |

2-(1,3-dioxoisoindol-2-yl)propanal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-7(6-13)12-10(14)8-4-2-3-5-9(8)11(12)15/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAFHCXUQAOHMMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=O)N1C(=O)C2=CC=CC=C2C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00945780 | |

| Record name | 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00945780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23101-87-3 | |

| Record name | Phthalimide, N-(1-formylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023101873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00945780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N 1 Formylethyl Phthalimide

Classical and Established Synthetic Routes

The classical approaches to synthesizing N-substituted phthalimides are characterized by their reliability and broad applicability. These routes, including the renowned Gabriel synthesis and direct condensation methods, form the foundation for producing compounds like N-(1-formylethyl)phthalimide.

Nucleophilic Substitution Reactions

Nucleophilic substitution, specifically the SN2 reaction, is a principal strategy for forming the crucial carbon-nitrogen bond in N-alkylated phthalimides. organicchemistrytutor.com This approach involves the phthalimide (B116566) anion acting as a nucleophile, attacking an electrophilic alkyl substrate.

The Gabriel synthesis provides a classic framework for the preparation of primary amines and, as an intermediate step, N-substituted phthalimides. organic-chemistry.orgpatsnap.com To synthesize N-(1-formylethyl)phthalimide via this route, potassium phthalimide is reacted with a suitable 1-bromoethyl formyl derivative, such as 2-bromopropanal.

The core of this synthesis is the SN2 reaction where the nucleophilic imide ion of potassium phthalimide attacks the electrophilic carbon atom bearing the bromine atom. organicchemistrytutor.com This displaces the bromide leaving group and forms the N-alkylated product, N-(1-formylethyl)phthalimide. The phthalimide anion is a robust nucleophile, effectively preventing side reactions like over-alkylation, which can occur with other amination methods. organic-chemistry.org The initial step involves the deprotonation of phthalimide using a base like potassium hydroxide (B78521) (KOH) or potassium hydride (KH) to generate the potassium salt. organicchemistrytutor.comorgsyn.org

Reaction Scheme:

Formation of Potassium Phthalimide: Phthalimide + KOH → Potassium Phthalimide + H₂O

Alkylation: Potassium Phthalimide + 2-Bromopropanal → N-(1-formylethyl)phthalimide + KBr

The efficiency and yield of the nucleophilic substitution reaction are highly dependent on the chosen reaction conditions. Optimization of solvent, temperature, and the base used for phthalimide deprotonation is critical for success.

Solvent Choice: Polar aprotic solvents are generally preferred for Gabriel-type syntheses as they effectively solvate the potassium cation while leaving the phthalimide anion relatively free and highly nucleophilic. patsnap.com Dimethylformamide (DMF) is a commonly used solvent that facilitates the reaction and improves yield. patsnap.comgoogle.com

Temperature: The reaction temperature is a crucial parameter that must be carefully controlled. While elevated temperatures can increase the reaction rate, excessively high temperatures may lead to side reactions and decomposition of the formyl group. For reactions involving alkyl bromides, temperatures are often maintained in the range of 60-100°C. For instance, a procedure for N-(4-bromobutyl)phthalimide specifies a reaction temperature of 60°C in DMF. google.com Another protocol for synthesizing β-bromoethylphthalimide using ethylene (B1197577) dibromide heats the mixture to 180–190°C, though this is a less reactive substrate. orgsyn.org

Base Selection: The choice of base for generating the phthalimide anion impacts the initial step of the synthesis. Potassium hydroxide is a common and effective choice. patsnap.com While stronger bases like potassium hydride can also be used, the pKa of phthalimide (around 8.3) is low enough that KOH is sufficiently strong for complete deprotonation. organicchemistrytutor.com

The following table summarizes the impact of these parameters on the synthesis.

| Parameter | Selection | Rationale | Potential Issues |

| Solvent | Polar Aprotic (e.g., DMF) | Solvates cation, enhances nucleophilicity of phthalimide anion. | Difficult to remove post-reaction; requires high vacuum. |

| Temperature | 60 - 100°C | Balances reaction rate with substrate stability. | Too high: decomposition, side reactions. Too low: slow or incomplete reaction. |

| Base | Potassium Hydroxide (KOH) | Sufficiently basic for deprotonation, cost-effective. | Can introduce water, potentially leading to hydrolysis if not anhydrous. |

Condensation and Cyclocondensation Approaches

Condensation reactions offer an alternative and direct route to N-substituted phthalimides, involving the formation of the imide ring from phthalic acid or its derivatives and a primary amine.

The most common condensation approach for synthesizing N-substituted phthalimides involves the reaction of phthalic anhydride (B1165640) with a primary amine. nih.govacs.org To produce N-(1-formylethyl)phthalimide, the nitrogen-containing precursor would be 2-aminopropanal.

The reaction typically proceeds by heating a mixture of phthalic anhydride and the amine, often in a solvent like glacial acetic acid. sphinxsai.comresearchgate.net The process occurs in two stages: first, the amine nucleophilically attacks one of the carbonyl carbons of the anhydride, leading to the ring-opening formation of an intermediate phthalamic acid. Second, upon further heating, this intermediate undergoes intramolecular cyclization via dehydration to form the stable five-membered imide ring. youtube.com This dehydrative condensation can be carried out at high temperatures (150-180°C) or facilitated by catalysts. youtube.com The use of a catalyst, such as sulphamic acid, can lead to shorter reaction times and excellent yields under milder conditions.

Illustrative Reaction Conditions for N-Aryl/Alkyl Phthalimide Synthesis

| Method | Reagents | Catalyst/Solvent | Temperature | Time | Yield |

| Classical Heating | Phthalic Anhydride, Aniline (B41778) | Glacial Acetic Acid | Reflux | 4 hours | Good |

| Catalytic | Phthalic Anhydride, Aniline | Sulphamic Acid (10 mol%) | 130°C | Minutes | 98% |

While less common than using phthalic anhydride, o-phthalic acid can also serve as the starting material for the synthesis of N-substituted phthalimides through a cyclocondensation reaction. researchgate.net In this method, o-phthalic acid is heated with a primary amine, such as 2-aminopropanal, to form N-(1-formylethyl)phthalimide.

Similar to the reaction with phthalic anhydride, the process involves the formation of an amide linkage followed by an intramolecular dehydration to close the imide ring. This method requires the removal of two equivalents of water. The reaction can be performed in high-temperature water/ethanol (B145695) mixtures, which act as a dehydrating medium at elevated pressures. researchgate.net Catalysts like imidazole (B134444) have also been shown to facilitate the reaction between phthalic acid and ureas to form N-substituted phthalimides in moderate to high yields. nih.gov The synthesis of N-phthalimide amino acid derivatives has been successfully achieved by heating o-phthalic acid with various amino acids in an oil bath at 170-180°C. researchgate.net This demonstrates the viability of using the diacid for forming the imide ring with amine-containing precursors.

Advanced and Emerging Synthetic Strategies

Modern synthetic chemistry has moved beyond classical condensation methods to embrace more sophisticated and efficient strategies for the formation of imides. These advanced methodologies often involve catalytic processes, multicomponent reactions, and cascade sequences, which offer advantages in terms of yield, selectivity, and atom economy.

Catalytic Approaches to Imide Formation

Catalysis plays a pivotal role in contemporary organic synthesis, enabling reactions to proceed under milder conditions with greater control. Both metal-based and non-metal catalysts have been successfully employed for the synthesis of N-substituted phthalimides.

Metal-catalyzed aminocarbonylation reactions have emerged as a powerful tool for the synthesis of amides and imides, utilizing carbon monoxide (CO) as a C1 building block nih.gov. Transition metals such as palladium, rhodium, and cobalt are frequently employed to catalyze these transformations nih.gov.

One of the notable advancements in this area is the palladium-catalyzed aminocarbonylation of aryl halides nih.gov. In a typical reaction, an aryl dihalide is coupled with an amine and carbon monoxide in the presence of a palladium catalyst to yield the corresponding N-substituted phthalimide. A significant development involves the in-situ generation of carbon monoxide from sources like formic acid and carbodiimides, which circumvents the need to handle toxic CO gas directly nih.govdntb.gov.ua. This approach has been successfully used to produce a variety of amides and N-substituted phthalimides efficiently nih.gov.

For the synthesis of N-(1-formylethyl)phthalimide, a potential route would involve the palladium-catalyzed aminocarbonylation of a suitable ortho-dihaloarene with 2-aminopropionaldehyde or a protected precursor. The reaction conditions would need to be carefully optimized to ensure the compatibility of the aldehyde functional group.

A summary of representative metal-catalyzed aminocarbonylation reactions for the synthesis of N-substituted phthalimides is presented in the table below.

| Catalyst System | Starting Materials | Carbonyl Source | Key Features | Reference |

| Palladium catalyst | Aryl halide, Amine | Formic acid, Carbodiimide | In-situ CO generation, avoids handling of CO gas | nih.gov |

| Palladium catalyst with imidazole ligand | ortho-diiodobenzenes, Amines | CO atmosphere | High efficiency, shorter reaction times, lower CO pressure | nih.gov |

| Cobalt catalyst | Benzoyl hydrazides | Carbonylation | Synthesis of N-pyridyl phthalimides | nih.gov |

| Palladium acetate | 2-iodobenzamides | Formic acid | Formic acid as the carbonyl source | nih.gov |

Lewis acid catalysis offers a milder alternative to traditional high-temperature condensation methods for imide synthesis. Lewis acids can activate the carbonyl group of phthalic anhydride, facilitating the nucleophilic attack of the amine. For instance, the synthesis of quinophthalone pigments, a related class of compounds, has been achieved efficiently using BF3/Et2O as a catalyst under solvent-free conditions sharif.edu.

Microwave-assisted organic synthesis has gained significant traction in recent years due to its ability to dramatically reduce reaction times and improve yields epa.govsphinxsai.com. The synthesis of N-substituted phthalimides is particularly amenable to microwave irradiation. Reactions of phthalic anhydride with amino acids have been accomplished in excellent yields and without racemization under solvent-free "dry" conditions using microwave irradiation epa.gov. Similarly, various phthalimide derivatives have been synthesized from phthalic anhydride and amines like urea, glycine, and aniline using a domestic microwave, with yields ranging from 70.7% to 80.21% ctppc.orgsemanticscholar.org.

The combination of Lewis acid catalysis and microwave irradiation could provide a rapid and efficient route to N-(1-formylethyl)phthalimide. The reaction of phthalic anhydride with 2-aminopropionaldehyde or its protected form in the presence of a suitable Lewis acid under microwave irradiation would be a promising approach.

The following table summarizes findings from studies on microwave-assisted synthesis of N-substituted phthalimides.

| Reactants | Catalyst/Support | Conditions | Yield | Reference |

| Phthalic anhydride, Amino acids | None (solvent-free) | Microwave irradiation | Excellent | epa.gov |

| Phthalimide/N-hydroxy phthalimide, N-chloro acetyl aryl amines | DMF (solvent) | Microwave irradiation | Good | |

| Phthalic anhydride, Urea/Glycine/Aniline/Sulphanilic acid | None | Domestic microwave | 70.7% - 80.21% | ctppc.orgsemanticscholar.org |

| Phthalic anhydride, Amines | Acidic alumina | Microwave irradiation | Excellent |

Multicomponent and Cascade Reactions

Multicomponent and cascade (or domino) reactions represent highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single operation. These reactions are characterized by their high atom economy and operational simplicity.

The development of transition-metal-free multicomponent reactions is a significant area of research in green chemistry. For the synthesis of N-substituted phthalimides, a notable example involves the reaction of arynes, isocyanides, and carbon dioxide. This method provides a practical route to N-substituted phthalimides under mild conditions. While this specific reaction may not be directly applicable to N-(1-formylethyl)phthalimide due to the nature of the starting materials, it highlights the potential of transition-metal-free multicomponent strategies in phthalimide synthesis.

Another metal-free approach involves the reaction of 2-formylbenzoic acids and amines in the presence of elemental sulfur as an oxidant and triethylamine (B128534) as a base nih.gov. This reaction proceeds through the initial condensation of the aldehyde and amine to form an imine, followed by an intramolecular cyclization and oxidation sequence nih.gov.

Domino reactions, also known as cascade reactions, involve a series of intramolecular transformations that occur sequentially without the need for isolating intermediates. These reactions can rapidly build molecular complexity. While specific domino reactions leading directly to N-(1-formylethyl)phthalimide are not extensively documented, the principles of domino chemistry can be applied to its synthesis. For example, a hypothetical domino reaction could involve an initial Michael addition of phthalimide to an α,β-unsaturated aldehyde, followed by an intramolecular cyclization and rearrangement sequence.

Research on N-heterocyclic nitrenium-catalyzed triple domino reactions of organic iodides has shown the potential of cascade processes to synthesize complex heterocyclic structures, which could inspire the design of novel domino pathways for functionalized phthalimides researchgate.net.

Green Chemistry Principles in Synthesis of N-(1-formylethyl)phthalimide

The application of green chemistry principles to the synthesis of N-(1-formylethyl)phthalimide is crucial for developing environmentally benign and sustainable processes. These principles focus on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency.

Solvent-Free and Eco-Friendly Methodologies

Solvent-free and eco-friendly methodologies for the synthesis of phthalimide derivatives, which can be adapted for N-(1-formylethyl)phthalimide, are gaining significant attention. These methods aim to reduce or eliminate the use of volatile organic compounds (VOCs), which are often toxic and contribute to environmental pollution.

One prominent eco-friendly approach is microwave-assisted synthesis . This technique can significantly accelerate reaction rates, leading to shorter reaction times and often higher yields compared to conventional heating methods. eijppr.com For the synthesis of N-substituted phthalimides, microwave irradiation has been successfully employed, often in solvent-free or "neat" reaction conditions. epa.gov This approach not only minimizes the use of solvents but also enhances energy efficiency. The reaction of phthalic anhydride with a primary amine, in this case, 2-aminopropanal (the precursor to the 1-formylethyl group), could potentially be carried out under microwave irradiation, possibly with a solid support or a catalyst to facilitate the reaction.

Ball milling is another solvent-free technique that has been utilized for the synthesis of various organic compounds, including imides. scispace.com This mechanochemical approach involves the grinding of reactants together in a stainless steel vial with steel balls, where the mechanical energy drives the chemical reaction. This method has been shown to produce high yields of N,N'-bis-substituted biphenyltetracarboxydiimides in a very short reaction time (15 minutes) without the need for any solvent. scispace.com

The use of ionic liquids as catalysts or reaction media presents another green alternative. researchgate.net Basic ionic liquids, such as 1-butyl-3-methylimidazolium hydroxide ([Bmim]OH), have been shown to effectively catalyze the N-alkylation of phthalimide under solvent-free conditions, offering a convenient and efficient protocol. researchgate.net

Furthermore, the use of supercritical carbon dioxide (scCO2) as a reaction medium is an environmentally friendly option. Reactions between phthalic anhydrides and primary amines in scCO2 have been shown to proceed efficiently to afford the corresponding phthalimides. acs.org

Below is a table summarizing various eco-friendly methodologies applicable to the synthesis of N-substituted phthalimides.

| Methodology | Catalyst/Medium | Reaction Conditions | Advantages |

| Microwave Irradiation | Montmorillonite-KSF clay | Acetic acid, 700 W | Higher yields, shorter reaction times. acs.org |

| Microwave Irradiation | Solvent-free | Neat reactants | Eliminates solvent use, rapid reaction. epa.gov |

| Ball Milling | Solvent-free | Stainless steel vials with steel balls, 20 Hz | Excellent yields, very fast reaction times. scispace.com |

| Ionic Liquids | [Bmim]OH | Solvent-free | High catalytic activity, convenient protocol. researchgate.net |

| Supercritical CO2 | - | 80-110 bar | Environmentally benign solvent. acs.org |

Scalability Considerations in N-(1-formylethyl)phthalimide Synthesis

The transition from laboratory-scale synthesis to large-scale industrial production of N-(1-formylethyl)phthalimide requires careful consideration of several factors to ensure the process is efficient, safe, and economically viable.

Process Optimization for Larger Scale Production

Process optimization is a critical step in scaling up the synthesis of N-(1-formylethyl)phthalimide. This involves refining reaction parameters to maximize yield and purity while minimizing costs and environmental impact. For methodologies like microwave-assisted synthesis, direct scalability from small-scale single-mode reactors to larger-scale multimode batch reactors has been demonstrated for various organic reactions. acs.orgresearchgate.net Key parameters that need to be optimized include:

Reaction Temperature and Time: While microwave heating can significantly reduce reaction times, precise control of the temperature profile during scale-up is crucial to maintain consistent product quality. acs.org

Reactant Concentration: Optimizing the concentration of reactants can improve reaction efficiency and reduce the volume of solvent required, aligning with green chemistry principles.

Catalyst Loading: If a catalyst is used, its loading must be optimized for large-scale production to be cost-effective and to minimize catalyst-related impurities in the final product.

Mixing and Heat Transfer: Ensuring efficient mixing and heat transfer in larger reaction vessels is essential to maintain uniform reaction conditions and prevent the formation of localized hot spots, which could lead to side reactions or decomposition.

The following table illustrates the scalability of microwave-assisted organic synthesis for different reaction types, demonstrating the potential for scaling up phthalimide synthesis.

| Reaction Type | Scale (mmol) | Reactor Type | Yield |

| Biginelli Condensation | 4.0 | Single-mode | 88% |

| Biginelli Condensation | 100 | Multimode Batch | Similar to small scale |

| Heck Reaction | 1 | Single-mode | High |

| Heck Reaction | 100 | Multimode Batch | Similar to small scale |

Data adapted from studies on the scalability of microwave-assisted organic synthesis. acs.org

Management of Reaction Exothermicity and Waste Streams

Reaction Exothermicity: The synthesis of phthalimides from phthalic anhydride and amines is an exothermic process. On a large scale, the heat generated can lead to a rapid increase in temperature, posing a significant safety hazard. nih.gov Effective thermal management is therefore critical. This includes:

Reactor Design: Utilizing reactors with efficient heat exchange systems.

Controlled Addition of Reactants: Adding the amine reactant portion-wise to control the rate of heat generation.

Monitoring and Control Systems: Implementing real-time temperature monitoring and automated cooling systems to maintain the desired reaction temperature.

Waste Streams: The management of waste streams is a key aspect of sustainable chemical manufacturing. axil-is.compharmtech.com For the synthesis of N-(1-formylethyl)phthalimide, potential waste streams include:

Solvent Waste: If solvents are used, they constitute a major waste stream. Implementing solvent recovery and recycling systems can significantly reduce waste and improve the economic and environmental profile of the process. vlses.com

By-products and Impurities: The formation of by-products should be minimized through process optimization. Any unavoidable by-products must be properly characterized and disposed of in an environmentally responsible manner.

Aqueous Waste: Work-up procedures may generate aqueous waste streams. These should be treated to remove organic compounds and other contaminants before discharge. vlses.com

Adopting a "green-by-design" approach can help in minimizing waste from the outset by carefully selecting reagents and reaction conditions. axil-is.com For instance, solvent-free methods would entirely eliminate solvent-related waste streams.

Chemical Reactivity and Transformation Pathways of N 1 Formylethyl Phthalimide

Reactions Exploiting the Formyl Group

Oxidation Reactions to Carboxylic Acid Derivatives

The aldehyde functional group in N-(1-formylethyl)phthalimide is susceptible to oxidation to form the corresponding carboxylic acid derivative, N-(1-carboxyethyl)phthalimide. This transformation is a fundamental reaction in organic synthesis. Common oxidizing agents that can be employed for this purpose include potassium permanganate (B83412) (KMnO4), and chromic acid (H2CrO4). The reaction typically proceeds by the addition of the oxidizing agent to the aldehyde, followed by the elimination of a reduced form of the oxidant, resulting in the formation of the carboxylic acid.

The general transformation can be represented as follows:

C₆H₄(CO)₂NCH(CH₃)CHO + [O] → C₆H₄(CO)₂NCH(CH₃)COOH

This oxidation is a key step in modifying the electronic and steric properties of the side chain, enabling further functionalization or incorporation into larger molecular structures.

Reduction Reactions to Amine and Alcohol Derivatives

The aldehyde and imide functionalities within N-(1-formylethyl)phthalimide can be selectively or fully reduced to yield alcohol and amine derivatives, respectively.

The formyl group can be readily reduced to a primary alcohol, yielding N-(1-hydroxypropyl)phthalimide. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). organic-chemistry.org These reagents deliver a hydride ion to the electrophilic carbonyl carbon of the aldehyde, which upon workup with a proton source, yields the alcohol.

Simultaneously, the phthalimide (B116566) group can be reduced to the corresponding primary amine through methods like the Gabriel synthesis, which involves the cleavage of the imide ring. wikipedia.orglibretexts.org This is often achieved by treatment with hydrazine (B178648) (N₂H₄) or by acidic or basic hydrolysis. wikipedia.org Complete reduction of both the aldehyde and the imide groups would yield 2-aminopropan-1-ol.

| Starting Material | Reagent(s) | Product(s) | Functional Group Transformation |

| N-(1-formylethyl)phthalimide | 1. NaBH₄ or LiAlH₄2. H₂O | N-(1-hydroxypropyl)phthalimide | Aldehyde to Alcohol |

| N-(1-formylethyl)phthalimide | 1. N₂H₄2. Acid/Base Hydrolysis | 2-Phthalimidopropanal and Primary Amine | Imide to Amine |

| N-(1-formylethyl)phthalimide | 1. LiAlH₄ (excess)2. H₂O | 2-Aminopropan-1-ol | Aldehyde to Alcohol and Imide to Amine |

Nucleophilic Addition and Condensation Reactions for Functionalization

The electrophilic carbonyl carbon of the aldehyde group in N-(1-formylethyl)phthalimide is a prime site for nucleophilic attack. masterorganicchemistry.comyoutube.comyoutube.com This reactivity allows for a wide array of functionalization reactions.

Grignard and Organolithium Reagents: Addition of Grignard reagents (RMgX) or organolithium reagents (RLi) to the aldehyde results in the formation of secondary alcohols after an aqueous workup. This reaction is a powerful tool for creating new carbon-carbon bonds.

Wittig Reaction: The Wittig reaction, utilizing phosphorus ylides (Ph₃P=CHR), can convert the aldehyde group into an alkene. This provides a method for extending the carbon chain and introducing unsaturation.

Condensation with Amines: The aldehyde can undergo condensation reactions with primary amines to form imines (Schiff bases). libretexts.org This reaction is typically catalyzed by acid and involves the formation of a carbinolamine intermediate followed by dehydration. libretexts.org

Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) or a cyanide salt (e.g., KCN) to the aldehyde leads to the formation of a cyanohydrin, which contains both a hydroxyl and a nitrile group. This introduces a versatile functional group that can be further hydrolyzed to a carboxylic acid or reduced to an amine.

These reactions significantly expand the synthetic utility of N-(1-formylethyl)phthalimide, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Functionalization in Complex Molecular Architectures

The reactivity of the aldehyde group in N-(1-formylethyl)phthalimide makes it a valuable building block for incorporation into more complex molecules. The nucleophilic addition and condensation reactions described previously are key strategies for this purpose. For instance, the formation of an imine can link the phthalimide-containing fragment to another molecule bearing a primary amine. Similarly, the alcohol formed from reduction or Grignard addition can be used in esterification or etherification reactions to connect to other molecular scaffolds. The phthalimide group itself can serve as a protected form of a primary amine, which can be deprotected at a later stage in a synthetic sequence. wikipedia.orglibretexts.org

Electrophilic and Nucleophilic Substitutions

The aromatic ring of the phthalimide group can undergo electrophilic aromatic substitution reactions, although the two electron-withdrawing carbonyl groups deactivate the ring towards this type of reaction. Friedel-Crafts acylation or alkylation, nitration, and halogenation would require harsh conditions and would likely lead to substitution at the meta-position relative to the imide functionality.

Nucleophilic substitution reactions primarily involve the displacement of a leaving group attached to the alkyl chain. For instance, if the starting material were a derivative such as N-(1-haloethyl)phthalimide, the halide could be displaced by a variety of nucleophiles. In the case of N-(1-formylethyl)phthalimide, the primary site for nucleophilic attack is the aldehyde carbon, as discussed in section 3.2.3. Additionally, N-arylthio- and N-alkylthiophthalimides have been utilized as electrophilic sulfenylating agents in the presence of a Lewis acid catalyst. nih.gov

Radical Reactions and Mechanistic Insights

While direct radical reactions involving N-(1-formylethyl)phthalimide are not extensively documented, the broader chemistry of phthalimides, particularly N-hydroxyphthalimide (NHPI), provides significant insight into potential radical pathways. researchgate.net

Phthalimide-N-Oxyl Radical (PINO) Chemistry in Oxidation Processes

N-Hydroxyphthalimide (NHPI) is a well-known catalyst for aerobic oxidation reactions, proceeding through the formation of the Phthalimide-N-Oxyl radical (PINO). tandfonline.comnih.govlookchem.comescholarship.org The PINO radical is a highly reactive species that can abstract hydrogen atoms from a variety of organic substrates, initiating radical chain processes. escholarship.orgacs.orgdntb.gov.ua

The generation of the PINO radical can be achieved through various methods, including reaction with lead tetraacetate or through electrochemical oxidation. tandfonline.comacs.org Once formed, PINO can engage in addition reactions with alkenes and other unsaturated systems. dntb.gov.ua

While N-(1-formylethyl)phthalimide itself does not possess the N-hydroxy group necessary to directly form the PINO radical, its synthesis may originate from precursors that do. Furthermore, understanding PINO chemistry is crucial for appreciating the potential for phthalimide derivatives to participate in radical-mediated transformations under specific conditions, such as in the presence of a suitable initiator or under electrochemical stimulation. acs.orgbeilstein-journals.orgnih.gov The study of PINO's reactivity provides a framework for predicting the behavior of related phthalimide structures in radical environments. researchgate.net

Electrochemical Transformations and Reduction Pathways of N-(1-formylethyl)phthalimide

The electrochemical behavior of N-(1-formylethyl)phthalimide is characterized by the presence of two primary electroactive centers: the phthalimide moiety and the aldehyde functional group. The reduction pathways of this molecule are complex and can be influenced by the experimental conditions, such as the solvent, the supporting electrolyte, and the electrode material. While specific studies on N-(1-formylethyl)phthalimide are not extensively documented, its electrochemical transformations can be inferred from the well-established behavior of N-substituted phthalimides and aliphatic aldehydes.

The phthalimide group is known to undergo a sequence of electron transfer steps. researchgate.net The initial step is typically a reversible one-electron reduction to form a stable radical anion. researchgate.net This is followed by a second, often irreversible, reduction at more negative potentials to yield a dianion. researchgate.net The stability of the radical anion and the potential at which these reductions occur can be influenced by the nature of the N-substituent, although this effect is less pronounced when the substituent is not in direct conjugation with the phthalimide ring system. mdpi.com

The aldehyde group is also electroactive and can be reduced to a primary alcohol. This process typically involves a two-electron, two-proton transfer. The exact mechanism can vary depending on the pH of the medium and the presence of proton donors.

In aprotic media, such as dimethylformamide (DMF), the electrochemical reduction of N-(1-formylethyl)phthalimide is expected to proceed in a stepwise manner. The initial reduction would likely occur at the phthalimide moiety due to its generally lower reduction potential compared to an unconjugated aldehyde. This would be followed by the reduction of the aldehyde group at a more negative potential.

Proposed Reduction Pathways:

Reduction of the Phthalimide Moiety: The phthalimide ring system undergoes a one-electron reduction to form a radical anion. Under suitable conditions, this can be followed by a second electron transfer to form a dianion.

Reduction of the Aldehyde Group: The formyl group is reduced to a primary alcohol. This transformation can occur either before or after the reduction of the phthalimide ring, depending on the specific electrochemical conditions.

Reductive Cleavage: In some instances, the electrochemical reduction of N-substituted phthalimides can lead to the cleavage of the N-C bond. nih.gov For N-(1-formylethyl)phthalimide, this could potentially result in the formation of phthalimide and 2-aminopropan-1-ol or related products, depending on the reaction pathway.

The following table summarizes the expected electrochemical reactions and the typical potential ranges for the functional groups present in N-(1-formylethyl)phthalimide, based on data for related compounds.

| Functional Group | Electrochemical Transformation | Typical Reduction Potential Range (vs. SCE) |

| Phthalimide | Reversible one-electron reduction to radical anion | -1.5 V to -1.8 V |

| Phthalimide Radical Anion | Irreversible reduction to dianion | More negative than -1.8 V |

| Aldehyde | Two-electron reduction to primary alcohol | -1.7 V to -2.2 V |

Note: The actual reduction potentials can vary significantly based on the solvent, electrolyte, and electrode material used.

Detailed research findings from cyclic voltammetry and other electrochemical techniques on closely related N-substituted phthalimides and aldehydes support these proposed pathways. For instance, studies on naphthalene (B1677914) phthalimide derivatives have shown that the reduction potential of the phthalimide unit is not significantly affected by N-substituents that are electronically isolated from the ring. mdpi.com Furthermore, the electrochemical reduction of compounds with both phthalimide and carbonyl functionalities has been explored, indicating that selective reduction can be achieved by controlling the electrode potential. nih.gov The presence of the chiral center in N-(1-formylethyl)phthalimide may also influence the stereochemical outcome of the reduction of the aldehyde group, a topic that warrants further investigation.

Application in Advanced Organic Synthesis and Materials Science

N-(1-formylethyl)phthalimide as a Core Building Block

The inherent functionalities of N-(1-formylethyl)phthalimide, namely the phthalimide-protected amine and the formyl group, position it as a valuable precursor in various synthetic endeavors. The aldehyde can participate in a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, while the phthalimide (B116566) group offers a stable and reliable method for introducing a primary amine at a specific position.

Precursor in Heterocyclic Synthesis

While direct applications of N-(1-formylethyl)phthalimide in heterocyclic synthesis are not extensively reported in mainstream literature, its structural motifs are found in various heterocyclic compounds. The phthalimide moiety itself is a key component in numerous bioactive N-heterocycles. rsc.org Synthetic strategies often involve the condensation of phthalic anhydrides with primary amines to form the phthalimide ring system. rsc.orgwikipedia.org For instance, N-substituted phthalimides can be synthesized from the reaction of 2-formylbenzoic acids and amines. rsc.org

The formyl group of N-(1-formylethyl)phthalimide provides a reactive handle for cyclization reactions. Aldehydes are well-known precursors for the synthesis of a wide array of heterocyclic systems through reactions such as condensations, cycloadditions, and multicomponent reactions. For example, phthalimide-substituted cyclic polyenes have been shown to undergo cycloaddition reactions with heteroatom dienophiles to yield complex heterocyclic products. marquette.edu This suggests that the presence of both a phthalimide and a formyl group in N-(1-formylethyl)phthalimide could allow for its use in constructing novel heterocyclic frameworks. The phthalimide group can be a stable part of the final structure or serve as a precursor to a primary amine, which can then be involved in further cyclization steps.

Role in Carbapenem (B1253116) Antibiotic Precursor Synthesis (General Class of Derivatives)

Carbapenems are a class of β-lactam antibiotics with a broad spectrum of antibacterial activity. nih.govrsc.org Their synthesis is a complex field of organic chemistry that often relies on the use of chiral building blocks to construct the characteristic fused ring system. nih.govcmu.edu The core structure of carbapenems features a substituted pyrrolidine (B122466) ring fused to a β-lactam ring. cmu.edu

The synthesis of carbapenems often involves the use of precursors that contain a protected amino group and a side chain that can be elaborated into the final complex structure. acs.org While the direct use of N-(1-formylethyl)phthalimide in carbapenem synthesis is not explicitly detailed in the literature, its structure contains key features that are relevant to this area. The phthalimide group is a well-established protecting group for amines, and the formyl group can be used to introduce the necessary carbon framework for the carbapenem side chain. For instance, the synthesis of some carbapenems involves the reaction of a thiol with an activated bicyclic carbapenem nucleus. acs.org The side chains themselves can be constructed from smaller, functionalized building blocks. The aldehyde functionality in N-(1-formylethyl)phthalimide could, in principle, be utilized in aldol-type reactions or other carbon-carbon bond-forming strategies to build up the required side chain before or after the formation of the β-lactam ring. The stereochemistry of the carbapenem core is crucial for its biological activity, and the use of a chiral precursor derived from a natural amino acid, for example, is a common strategy. nih.govcmu.edu

Functionalization for Supramolecular Chemistry

The unique structural and electronic properties of the phthalimide group make it an attractive component for the design of supramolecular assemblies such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). The incorporation of functional groups, such as the formyl group in N-(1-formylethyl)phthalimide, can further enhance the properties and potential applications of these materials.

Ligand Design for Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. nih.gov The properties of MOFs can be tuned by modifying the organic linkers. The introduction of functional groups into the linker can enhance the MOF's properties for applications in gas storage, catalysis, and sensing. nih.govyoutube.com

Phthalimide derivatives can be incorporated into the organic linkers used to synthesize MOFs. For example, a phthalimide-functionalized UiO-66 MOF has been synthesized and used for the fluorescent detection of hydrazine (B178648). While not specifically using N-(1-formylethyl)phthalimide, this demonstrates the feasibility of incorporating the phthalimide moiety into MOF structures. The aldehyde functionality of N-(1-formylethyl)phthalimide could serve as a reactive site for post-synthetic modification of the MOF, allowing for the introduction of other functional groups. Alternatively, the formyl group could participate in the initial MOF synthesis, potentially leading to frameworks with unique topologies and properties. The synthesis of MOFs often involves the use of dicarboxylic acid linkers, and a molecule like N-(1-formylethyl)phthalimide would need to be further functionalized with coordinating groups, such as carboxylates, to be used as a primary building block in MOF synthesis.

Incorporation into Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are another class of porous crystalline polymers, but in this case, the building blocks are linked by strong covalent bonds. rsc.org The synthesis of COFs often relies on dynamic covalent chemistry, such as the formation of imine or boronate ester linkages. rsc.orgnih.gov

The phthalimide group has been incorporated into COFs, and these materials have shown promise in various applications, including electrocatalysis. rsc.org For example, a Ni-phthalocyanine-based COF linked by imidazole (B134444) building blocks has been synthesized and used for CO2 electroreduction. rsc.org The aldehyde functionality of N-(1-formylethyl)phthalimide makes it a prime candidate for the synthesis of imine-linked COFs. The reaction of an aldehyde with a primary amine is a common method for forming the imine bonds that hold the COF structure together. nih.gov Therefore, N-(1-formylethyl)phthalimide could be used as a building block in conjunction with multi-amine linkers to create novel COF materials. These materials could potentially exhibit interesting properties due to the presence of the phthalimide group, such as enhanced thermal stability or specific interactions with guest molecules. One-dimensional COFs have also been synthesized using formyl- and amino-functionalized building blocks. researchgate.net

Applications in Peptide Chemistry (Relevance of Phthalimide Protective Groups)

The phthalimide group is a widely used protecting group for primary amines in organic synthesis, and it has particular relevance in the field of peptide chemistry. wikipedia.orgorganic-chemistry.org The protection of the amino group of an amino acid is a crucial step in peptide synthesis to prevent unwanted side reactions and to control the sequence of amino acid addition. youtube.com

The phthalimide group is advantageous because it is stable to a wide range of reaction conditions, yet it can be removed when desired. organic-chemistry.orgthieme-connect.de The cleavage of the phthalimide group is typically achieved by hydrazinolysis, which involves treatment with hydrazine. thieme-connect.de This reaction proceeds to give the free amine and phthalhydrazide, which can be easily separated. thieme-connect.de More recently, alternative and milder methods for phthalimide deprotection have been developed, such as the use of sodium borohydride (B1222165) followed by acetic acid, or treatment with ethylenediamine. nih.govorganic-chemistry.org These milder conditions are particularly important in the synthesis of complex peptides that may contain other sensitive functional groups. nih.govrsc.org

While solid-phase peptide synthesis (SPPS) is the dominant method for peptide production today, the use of protecting groups remains a cornerstone of the strategy. youtube.comnih.gov The phthalimide group, although less common in modern SPPS than other protecting groups like Fmoc and Boc, still finds applications, especially in solution-phase synthesis or for the protection of specific amino acid side chains. thieme-connect.denih.gov The use of phthalimide-protected amino acids, such as N-phthaloyl amino acids, allows for the controlled formation of peptide bonds. researchgate.net N-(1-formylethyl)phthalimide can be considered a derivative of a phthalimide-protected amino acid, where the carboxylic acid has been reduced to an aldehyde. This aldehyde functionality could be used for further modifications of the peptide, such as the introduction of labels or cross-linking agents.

Spectroscopic and Analytical Characterization of N 1 Formylethyl Phthalimide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For N-(1-formylethyl)phthalimide, both proton (¹H) and carbon-13 (¹³C) NMR would provide critical information.

Proton (¹H) NMR Spectral Analysis (Aromatic and Formyl Protons)

A hypothetical ¹H NMR spectrum of N-(1-formylethyl)phthalimide would be expected to show distinct signals for the different types of protons present in the molecule. The aromatic protons of the phthalimide (B116566) group would typically appear as a complex multiplet in the downfield region, generally between 7.7 and 7.9 ppm. The specific splitting pattern would be dependent on the magnetic environment of each proton. The formyl proton (the proton of the aldehyde group) would be highly deshielded and would be expected to resonate at a significantly downfield chemical shift, likely in the range of 9-10 ppm, and would likely appear as a doublet due to coupling with the adjacent methine proton. The methine proton of the ethyl group would likely be a quartet, and the methyl protons would present as a doublet.

Carbon (¹³C) NMR Spectral Analysis (Carbonyl Carbons)

In the ¹³C NMR spectrum, the most downfield signals would correspond to the carbonyl carbons. The two equivalent imide carbonyl carbons of the phthalimide ring would be expected to have a chemical shift in the region of 165-170 ppm. The formyl carbonyl carbon would likely resonate at an even further downfield position, typically above 190 ppm, which is characteristic of aldehyde carbonyls. The remaining carbon signals would correspond to the aromatic ring and the ethyl side chain.

Advanced NMR Techniques for Regiochemistry (DEPT-135, COSY)

To unambiguously assign the signals and confirm the connectivity of the atoms, advanced NMR techniques would be employed. A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment would differentiate between CH, CH₂, and CH₃ groups. A Correlation Spectroscopy (COSY) experiment would establish the coupling relationships between adjacent protons, for instance, confirming the coupling between the formyl proton and the methine proton of the ethyl group.

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy is invaluable for the identification of functional groups within a molecule.

Identification of Imide and Formyl Carbonyl Vibrations

The IR spectrum of N-(1-formylethyl)phthalimide would be expected to show strong absorption bands characteristic of its functional groups. The imide carbonyl groups would typically exhibit two distinct stretching vibrations: an asymmetric stretch around 1770 cm⁻¹ and a symmetric stretch around 1700 cm⁻¹. The formyl (aldehyde) carbonyl group would also show a strong stretching vibration, typically in the range of 1720-1740 cm⁻¹. The presence of these distinct carbonyl bands would be a key diagnostic feature for the compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For N-(1-formylethyl)phthalimide, with a molecular formula of C₁₁H₉NO₃, the expected molecular weight is approximately 203.19 g/mol . The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass. The fragmentation pattern would likely involve the loss of the formyl group, the ethyl group, and fragmentation of the phthalimide ring, providing further structural confirmation.

While a detailed, data-driven article on the spectroscopic and analytical characterization of N-(1-formylethyl)phthalimide cannot be written without access to the actual experimental data, the expected spectral features can be predicted based on the known behavior of similar compounds. The acquisition and publication of this data would be a valuable contribution to the chemical literature, allowing for a complete characterization of this compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Ion Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unequivocal confirmation of a compound's elemental composition by measuring its mass with extremely high accuracy. dtu.dk For N-(1-formylethyl)phthalimide, HRMS is used to verify the mass of the molecular ion, typically observed as the protonated molecule [M+H]⁺ in positive ion mode.

The theoretical monoisotopic mass of N-(1-formylethyl)phthalimide (C₁₁H₉NO₃) is calculated to be 203.05824 g/mol . epa.gov An experimental HRMS analysis would be expected to yield a mass measurement that aligns with this theoretical value, typically within a very narrow error margin (e.g., < 5 ppm). This high degree of accuracy allows for the confident assignment of the molecular formula, distinguishing it from other potential compounds with the same nominal mass.

Table 1: HRMS Data for Molecular Ion Confirmation of N-(1-formylethyl)phthalimide

| Parameter | Theoretical Value | Expected Experimental Value |

| Molecular Formula | C₁₁H₉NO₃ | N/A |

| Ion Type | [M+H]⁺ | [M+H]⁺ |

| Theoretical Mass (m/z) | 203.05824 | N/A |

| Experimentally Observed Mass (m/z) | N/A | ~203.0582 |

| Mass Error | N/A | < 5 ppm |

Fragmentation Pattern Analysis

In addition to providing the accurate mass of the parent molecule, mass spectrometry induces fragmentation, creating a unique fingerprint that helps to elucidate the compound's structure. libretexts.org The fragmentation pattern of N-(1-formylethyl)phthalimide is predictable based on the cleavage of its most labile bonds. libretexts.orglibretexts.org

The structure contains a stable phthalimide group and a formylethyl substituent. Common fragmentation pathways observed in the mass spectrum would include:

Loss of the formyl radical (•CHO): Cleavage next to the carbonyl group can result in the loss of 29 Da, a characteristic fragmentation for aldehydes. libretexts.org

Cleavage of the N-C bond: The bond between the phthalimide nitrogen and the ethyl chain can break, leading to the formation of a stable phthalimide ion.

Ring Fragmentation: The phthalimide ring itself, while relatively stable, can undergo characteristic cleavages under sufficient energy. nist.gov

Table 2: Predicted Mass Spectrometry Fragmentation for N-(1-formylethyl)phthalimide

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Structure | Description of Loss |

| 203 | [C₁₁H₉NO₃]⁺ | Molecular Ion (M⁺) |

| 174 | [C₁₀H₈NO₂]⁺ | Loss of formyl radical (•CHO) |

| 147 | [C₈H₅NO₂]⁺ | Phthalimide cation radical |

| 104 | [C₇H₄O]⁺ | Fragment from phthalimide ring |

| 76 | [C₆H₄]⁺ | Benzene-type fragment from phthalimide ring |

Chromatographic Methods for Purity Assessment

High-Performance Liquid Chromatography (HPLC) for Purity Validation

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of non-volatile organic compounds like N-(1-formylethyl)phthalimide. A reverse-phase HPLC (RP-HPLC) method is typically employed for this purpose. sielc.com Purity is determined by integrating the peak area of the main compound in the chromatogram and comparing it to the total area of all observed peaks. For quantitative analysis, a calibration curve is generated using a high-purity reference standard.

The method separates compounds based on their polarity. The stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a more polar solvent mixture, often consisting of acetonitrile (B52724) and water. sielc.comrsc.org Detection is commonly performed using a UV detector set at a wavelength where the phthalimide chromophore exhibits strong absorbance, such as 220 nm or 254 nm. rsc.orgphotochemcad.com

Table 3: Typical HPLC Parameters for Purity Analysis

| Parameter | Typical Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | A: Water; B: Acetonitrile |

| Gradient | Isocratic or gradient elution (e.g., 50% B to 95% B over 20 min) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Elemental Analysis (C, H, N)

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound. The experimentally determined percentages are compared against the theoretical values calculated from the molecular formula (C₁₁H₉NO₃). A close correlation between the experimental and theoretical values (typically within ±0.4%) serves as strong evidence of the sample's purity and confirms its elemental composition.

Table 4: Elemental Analysis Data for N-(1-formylethyl)phthalimide (C₁₁H₉NO₃)

| Element | Theoretical Percentage (%) | Experimental Percentage (%) |

| Carbon (C) | 65.02 | 65.02 ± 0.4 |

| Hydrogen (H) | 4.46 | 4.46 ± 0.4 |

| Nitrogen (N) | 6.89 | 6.89 ± 0.4 |

Thermogravimetric Analysis (TGA) for Thermal Behavior Studies

Thermogravimetric Analysis (TGA) is used to evaluate the thermal stability of a material. The analysis involves heating a small sample on a highly sensitive balance under a controlled atmosphere (e.g., nitrogen) and monitoring the change in mass as a function of temperature. For a pure, stable organic solid like N-(1-formylethyl)phthalimide, the TGA thermogram is expected to show minimal weight loss at lower temperatures, followed by a sharp, single-step decomposition at a higher temperature. This profile indicates the absence of volatile impurities like water or residual solvents and defines the compound's decomposition temperature.

Table 5: Representative TGA Data for a Thermally Stable Organic Compound

| Temperature Range (°C) | Weight Loss (%) | Interpretation |

| 30 - 200 | < 0.5% | Loss of trace volatiles; indicates high purity. |

| 200 - Td | 0% | Region of thermal stability. |

| > Td (Decomposition Temp.) | > 95% | Complete decomposition of the compound. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound. The spectrum of N-(1-formylethyl)phthalimide is primarily determined by the electronic transitions within the phthalimide moiety, which acts as the principal chromophore. The aromatic benzene (B151609) ring and the two carbonyl groups contain π-electrons that undergo π → π* transitions upon absorbing UV radiation. researchgate.net The spectrum, typically recorded in a solvent like ethanol (B145695) or acetonitrile, will show characteristic absorption maxima (λmax). The absorption pattern is a useful characteristic for identification and quantitative analysis via the Beer-Lambert law. The spectrum is expected to be very similar to that of phthalimide itself. photochemcad.com

Table 6: Expected UV-Vis Absorption Data for N-(1-formylethyl)phthalimide in Ethanol

| Absorption Maximum (λmax) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Associated Electronic Transition |

| ~218 nm | ~44,000 | π → π |

| ~240 nm | ~8,000 | π → π |

| ~295 nm | ~2,000 | n → π* |

Computational and Theoretical Studies on N 1 Formylethyl Phthalimide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone in the computational investigation of electronic structures, offering a balance between accuracy and computational cost. researchgate.netnih.gov For phthalimide (B116566) derivatives, DFT has been instrumental in understanding their geometries, electronic properties, and reactivity patterns. researchgate.netnih.govnih.gov

The biological and chemical activity of a molecule is intrinsically linked to its three-dimensional structure. Conformational analysis of phthalimide derivatives, therefore, is crucial. While specific conformational analysis studies on N-(1-formylethyl)phthalimide are not extensively documented in the reviewed literature, studies on related phthalimide structures provide a methodological precedent. For instance, the conformational preferences of triazinone-based propylene-linked phthalimides have been successfully investigated using DFT calculations, revealing the most stable spatial arrangements of the molecule. researchgate.net Such studies typically involve geometry optimization of various possible conformers to identify the global minimum on the potential energy surface. For N-(1-formylethyl)phthalimide, key dihedral angles, such as those around the N-C and C-C bonds of the formylethyl group, would be systematically varied to map the conformational landscape.

A study on N-[(4-fluorophenyl)sulfanyl]phthalimide utilized DFT to analyze its molecular conformation, which was found to be in good agreement with experimental X-ray crystallography data. nih.govresearchgate.net This underscores the reliability of DFT in predicting the structural features of phthalimide-containing compounds.

For example, the BDEs of X-H bonds (where X = C, N, O, S) in aromatic systems have been extensively studied using various DFT functionals, with functionals like M06-2X, M05-2X, and M08-HX showing high accuracy when compared to experimental data. nih.govresearchgate.net These methodologies could be directly applied to predict the C-H and N-C bond strengths in N-(1-formylethyl)phthalimide.

Reactive site prediction also benefits from DFT calculations through the analysis of local reactivity descriptors derived from conceptual DFT. These include the Fukui function, which identifies the sites most susceptible to nucleophilic, electrophilic, or radical attack, and the local softness. In a study on phthalimide congeners, DFT-based reactivity descriptors such as electronegativity, softness, and the electrophilicity index were successfully used to model their biological activity. researchgate.net

Table 1: Representative DFT-Calculated Properties for Phthalimide Derivatives (Illustrative)

| Derivative | Optimized Geometry Parameter | Calculated BDE (kcal/mol) | Predicted Reactive Site | Reference |

| Phthalimide | C-N bond length: ~1.4 Å | N-H: ~90 | Carbonyl carbons (electrophilic) | nih.gov |

| N-bromophthalimide | N-Br bond length: ~1.8 Å | N-Br: ~45 | Bromine atom (electrophilic/radical) | nih.gov |

| N-[(4-fluorophenyl)sulfanyl]phthalimide | S-N bond length: ~1.7 Å | S-N: (not reported) | Sulfur atom, Phthalimide ring | nih.gov |

Note: This table is illustrative and compiles data from studies on different phthalimide derivatives to demonstrate the type of information obtained from DFT calculations. Specific values for N-(1-formylethyl)phthalimide would require a dedicated computational study.

Kinetic Modeling of Reactivity and Degradation Pathways (e.g., Flynn-Wall-Ozawa method)

Understanding the kinetics of thermal degradation is crucial for assessing the stability of a compound. The Flynn-Wall-Ozawa (FWO) method is a model-free isoconversional method widely used to determine the activation energy of solid-state reactions, including thermal decomposition, from thermogravimetric analysis (TGA) data. netzsch.comscirp.orgnih.gov This method analyzes the weight loss of a sample at different heating rates to calculate the activation energy as a function of the extent of conversion, providing insights into the complexity of the degradation process. chemrxiv.org

While a specific kinetic study of N-(1-formylethyl)phthalimide using the FWO method has not been found in the surveyed literature, the methodology is well-established for a variety of organic molecules and polymers. nih.govresearchgate.net For N-(1-formylethyl)phthalimide, such a study would involve:

Performing TGA experiments at multiple heating rates.

Plotting the logarithm of the heating rate against the inverse of the temperature at specific conversion levels.

Calculating the activation energy from the slope of these plots.

A variable activation energy with conversion would suggest a multi-step degradation mechanism. The FWO analysis is a powerful tool for elucidating the energetic barriers to thermal decomposition. researchgate.netlu.se

Molecular Dynamics Simulations in Complex Systems (Implied)

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into their interactions with their environment, such as a solvent or a biological receptor. nih.gov For N-(1-formylethyl)phthalimide, MD simulations could be employed to:

Investigate its conformational dynamics in different solvents.

Study its interaction with other molecules or surfaces.

Explore its potential binding modes within a biological target.

Although specific MD simulation studies focused on N-(1-formylethyl)phthalimide are not available in the current literature, the application of this technique to related systems demonstrates its potential. For example, MD simulations have been used to investigate the binding of enantiomers to chiral selectors, providing detailed information on intermolecular interactions like hydrogen bonding and hydrophobic contacts. nih.gov Such an approach could be invaluable in understanding the behavior of N-(1-formylethyl)phthalimide in complex chemical or biological systems.

Quantitative Structure-Reactivity Relationship (QSRR) Methodologies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. These models often use quantum chemical descriptors, derived from methods like DFT, to quantify structural features.

A QSAR (Quantitative Structure-Activity Relationship) study, which is methodologically similar to QSRR, was conducted on a series of phthalimide congeners with hypolipidemic activity. researchgate.net In this study, various DFT-based descriptors, including those related to the electronic distribution and energy levels (e.g., HOMO and LUMO energies), were correlated with the observed biological activity. The resulting models demonstrated a high predictive power, highlighting the utility of this approach in understanding the structure-property relationships within the phthalimide family. eijppr.com

For N-(1-formylethyl)phthalimide, a QSRR study would involve synthesizing and testing a series of related compounds with systematic variations in their structure. By correlating their measured reactivity with calculated molecular descriptors, a predictive model could be developed. This would not only allow for the prediction of the reactivity of new, unsynthesized derivatives but also provide insights into the key molecular features that govern the reactivity of this class of compounds.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes with Enhanced Atom Economy and Selectivity

The synthesis of N-substituted phthalimides has been a cornerstone of organic chemistry since the Gabriel synthesis was first reported in 1887. rsc.org Traditionally, these compounds are prepared through the condensation of phthalic acid or its anhydride (B1165640) with a primary amine. acs.org However, the increasing demand for greener and more efficient chemical processes has spurred the development of innovative strategies with improved atom economy. acs.orgrsc.org

Future research in the synthesis of Phthalimide (B116566), N-(1-formylethyl)- is expected to focus on catalytic methods that minimize waste and maximize the incorporation of all atoms from the reactants into the final product. nih.gov One promising direction is the development of palladium-catalyzed C-H bond aminocarbonylation. rsc.org This approach could potentially allow for the one-pot synthesis of N-(1-formylethyl)phthalimide from readily available starting materials like an appropriate amine, an aldehyde, and carbon monoxide, offering high yields and tolerance for various functional groups. rsc.org Another innovative strategy involves a Pd-catalyzed [4+1] cycloaddition reaction, which has been shown to produce N-substituted phthalimides in high yields. rsc.org

Furthermore, the concept of recoverable reagents, such as specially designed maleic anhydrides, could be adapted to the synthesis of Phthalimide, N-(1-formylethyl)-. rsc.org This approach allows for the synthesis of primary amines with high atom economy by enabling the direct recycling of the phthalimide-like co-product. rsc.org Exploring such recyclable systems for the synthesis of chiral amino aldehydes would be a significant step forward.

The table below summarizes potential future synthetic strategies for Phthalimide, N-(1-formylethyl)- with a focus on green chemistry principles.

| Synthetic Strategy | Key Advantages | Relevant Research Areas |

| Catalytic C-H Aminocarbonylation | High atom economy, one-pot synthesis, functional group tolerance. rsc.org | Development of novel palladium catalysts, optimization of reaction conditions. rsc.org |

| [4+1] Cycloaddition Reactions | High yields, novel bond formations. rsc.org | Exploration of new catalyst systems, expansion of substrate scope. rsc.org |

| Recoverable Reagent Systems | High atom economy, reagent recyclability, waste reduction. rsc.org | Design of novel recoverable phthalimide-like reagents. rsc.org |

| Selective Oxidation of N-(1-hydroxyethyl)phthalimide | Direct introduction of the formyl group. | Development of selective and mild oxidation catalysts. rsc.orgresearchgate.netacs.org |

Exploration of New Reactivity Modes and Catalytic Systems Tailored for the Formyl Group

The formyl group in Phthalimide, N-(1-formylethyl)- is a key functional handle that opens up a vast array of potential chemical transformations. The selective oxidation of primary alcohols to aldehydes is a fundamental reaction in organic synthesis, and the development of new catalytic systems for this purpose is an active area of research. rsc.orgresearchgate.netacs.org While the formyl group is already present in the target molecule, the principles of selective oxidation can be reversed to explore its reduction or further oxidation.

Future research will likely focus on developing catalytic systems that can selectively transform the formyl group in the presence of the phthalimide ring. This includes the exploration of:

Catalytic Hydrogenation: Developing catalysts for the selective reduction of the aldehyde to an alcohol, which could serve as a precursor for further functionalization.

Oxidative Transformations: Investigating the catalytic oxidation of the formyl group to a carboxylic acid, creating a new derivative with different properties and applications.

C-C Bond Forming Reactions: Utilizing the aldehyde in reactions such as aldol (B89426) condensations, Wittig reactions, and Grignard additions to build more complex molecular architectures.

A significant challenge lies in achieving high selectivity, preventing reactions with the phthalimide carbonyl groups. The use of aminoxyl radicals like TEMPO and its derivatives as catalysts for alcohol oxidation has shown great promise due to their high selectivity for primary alcohols under mild conditions. youtube.com Similar catalytic systems could be adapted for reactions involving the formyl group of N-(1-formylethyl)phthalimide. Continuous flow reactors could also be employed to enhance reaction control and safety, particularly for oxidation reactions using hydrogen peroxide. rsc.org

| Reaction Type | Catalytic System | Potential Products/Applications |

| Selective Reduction | Transition metal catalysts (e.g., Pd, Pt, Ru) | N-(1-hydroxyethyl)phthalimide, precursor for esters and ethers. |

| Selective Oxidation | TEMPO-based catalysts, metal oxides. researchgate.netyoutube.com | N-Phthaloyl-alanine, a protected amino acid. |

| Carbon-Carbon Bond Formation | Organocatalysts, transition metal catalysts. | Complex chiral molecules, building blocks for pharmaceuticals. |

Integration into Advanced Functional Materials and Nanotechnology

Phthalimide derivatives are known for their utility in various industries, including polymers and dyes. rsc.org Their rigid structure and electron-accepting properties make them attractive building blocks for functional materials. The presence of the formyl group in N-(1-formylethyl)phthalimide provides a reactive site for polymerization or for grafting onto surfaces, opening up possibilities for its use in advanced materials and nanotechnology.

Future research could explore the following areas:

Functional Polymers: The formyl group can be used as a point of attachment to create novel polymers with tailored properties. For example, it could be reacted with diamines to form polyimines (Schiff base polymers), which are known for their thermal stability and interesting optical and electronic properties.

Surface Modification: The reactivity of the aldehyde allows for the covalent attachment of N-(1-formylethyl)phthalimide to the surfaces of nanoparticles, quantum dots, or other nanomaterials. This could be used to modify their surface properties, improve their dispersibility, or introduce specific functionalities.

Electrolytes for Batteries: Phthalimide derivatives have been investigated as promising additives for the solid electrolyte interface (SEI) in lithium-ion batteries. chemmethod.com Computational studies suggest that certain phthalimides can enhance the anodic stability of electrolytes. chemmethod.com The specific structure of N-(1-formylethyl)phthalimide could be evaluated for its potential in this application.

| Application Area | Potential Role of N-(1-formylethyl)phthalimide | Research Focus |

| Polymer Chemistry | Monomer for novel polymers (e.g., polyimines). rsc.org | Synthesis and characterization of new polymers, investigation of their material properties. |

| Nanotechnology | Surface modification agent for nanoparticles. | Development of functionalized nanomaterials with tailored properties. |

| Energy Storage | Additive for battery electrolytes. chemmethod.com | Computational screening and experimental validation of its performance in lithium-ion batteries. chemmethod.com |

Computational Design and Prediction of Novel N-(1-formylethyl)phthalimide-based Structures for Specific Chemical Transformations

Computational chemistry and theoretical tools have become indispensable in modern chemical research, allowing for the prediction of molecular properties and the design of new catalysts and materials. umich.eduresearchgate.net In the context of Phthalimide, N-(1-formylethyl)-, computational methods can be employed to accelerate research and guide experimental efforts.

Future directions in this area include: